4-Ethoxycarbonylthiazol-2-ylzinc bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxycarbonylthiazol-2-ylzinc bromide, 0.25 M in tetrahydrofuran, is a specialized organozinc reagent used in various chemical reactions. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the thiazole ring and the ethoxycarbonyl group enhances its reactivity and selectivity in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonylthiazol-2-ylzinc bromide typically involves the reaction of 4-ethoxycarbonylthiazole with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Ethoxycarbonylthiazole+Zinc Bromide→4-Ethoxycarbonylthiazol-2-ylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxycarbonylthiazol-2-ylzinc bromide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonylthiazol-2-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the thiazol-2-yl group to other metals, such as palladium or copper, facilitating cross-coupling reactions.
Substitution: Participates in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Solvents: Tetrahydrofuran, dimethylformamide, and dichloromethane.
Major Products
The major products formed from reactions involving 4-Ethoxycarbonylthiazol-2-ylzinc bromide include substituted thiazoles, complex organic molecules with new carbon-carbon bonds, and various heterocyclic compounds.
Scientific Research Applications
4-Ethoxycarbonylthiazol-2-ylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Medicinal Chemistry: Facilitates the development of new drug candidates by enabling the formation of carbon-carbon bonds.
Material Science: Involved in the synthesis of novel materials with unique properties.
Biological Studies: Used to modify biomolecules and study their interactions and functions.
Mechanism of Action
The mechanism of action of 4-Ethoxycarbonylthiazol-2-ylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic addition to electrophiles, transmetalation with other metals, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylthiazol-2-ylzinc bromide
- 4-Acetylthiazol-2-ylzinc bromide
- 4-Benzoylthiazol-2-ylzinc bromide
Uniqueness
4-Ethoxycarbonylthiazol-2-ylzinc bromide is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield.
Properties
IUPAC Name |
bromozinc(1+);ethyl 2H-1,3-thiazol-2-ide-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO2S.BrH.Zn/c1-2-9-6(8)5-3-10-4-7-5;;/h3H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFDIVDBQGHWPD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CS[C-]=N1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2SZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.